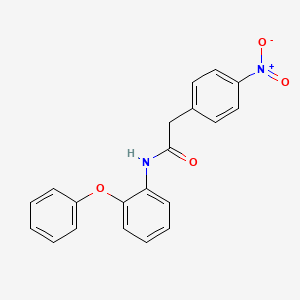
N-methyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as MDL-101,002, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of quinolinecarboxamides and has been found to have several interesting properties that make it a valuable tool for researchers.
作用机制
The mechanism of action of N-methyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is thought to involve the modulation of certain neurotransmitter systems in the brain. It has been shown to have a high affinity for certain receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. It may also interact with other receptors and ion channels in the brain, which could contribute to its effects.
Biochemical and Physiological Effects:
N-methyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have several interesting biochemical and physiological effects. For example, it has been shown to enhance the release of certain neurotransmitters, including dopamine and acetylcholine, which are involved in cognition and motivation. It may also modulate the activity of certain enzymes and signaling pathways in the brain, which could contribute to its effects.
实验室实验的优点和局限性
N-methyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages as a tool for scientific research. For example, it has a high affinity for certain receptors in the brain, which makes it useful for studying the mechanisms of action of certain drugs. It is also highly pure and stable, which makes it easy to work with in the laboratory. However, there are also some limitations to its use. For example, it is relatively expensive and may not be readily available in all laboratories.
未来方向
There are several future directions for research on N-methyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. For example, it may be useful for studying the mechanisms of action of certain drugs that are used to treat neurological and psychiatric disorders. It may also be useful for developing new drugs that target specific receptors in the brain. Additionally, further research is needed to fully understand the mechanisms of action of N-methyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide and its potential therapeutic applications.
In conclusion, N-methyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a valuable tool for scientific research that has several interesting properties. Its high affinity for certain receptors in the brain makes it useful for studying the mechanisms of action of certain drugs, and its biochemical and physiological effects make it a valuable tool for studying cognition and motivation. While there are some limitations to its use, there are also several future directions for research that could lead to new insights into the mechanisms of action of this compound and its potential therapeutic applications.
合成方法
N-methyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method is complex and requires a high level of expertise, but it has been well-established in the scientific literature. The final product is a white crystalline powder that is highly pure and stable.
科学研究应用
N-methyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have several interesting properties that make it a valuable tool for researchers. For example, it has been shown to have a high affinity for certain receptors in the brain, which makes it useful for studying the mechanisms of action of certain drugs.
属性
IUPAC Name |
N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18-16(21)13-10-12-14(8-5-9-15(12)20)19(17(13)22)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUDHOOZPHVZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5806038.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)
![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5806072.png)


![N'-[4-(dimethylamino)benzylidene]-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5806089.png)


![N,N-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5806139.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)
